![molecular formula C19H29N3O3 B5648734 1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)
1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include cyclization, N-alkylation, and incorporation of isosteric groups to achieve the desired structural features. For instance, Feskov et al. (2019) designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres, highlighting the synthetic approach to creating analogues of piperidine, piperazine, and morpholine, which demonstrated increased size and conformational flexibility compared to parent heterocycles (Feskov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide has been characterized using techniques like X-ray diffraction. These studies reveal the conformational properties and geometric parameters critical for their biological activity. Naveen et al. (2015) reported the X-ray diffraction study of a similar compound, showcasing its crystalline structure and the interactions within it (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds with the piperidine and isoxazole motifs engage in various chemical reactions, including nucleophilic substitutions and cycloadditions, contributing to their versatility in synthetic chemistry. For example, Yu et al. (2009) explored the chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which could be further modified through oxidation and derivatization, highlighting the chemical reactivity of such compounds (Yu et al., 2009).
properties
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13-17(14(2)25-21-13)7-4-10-20-18(23)15-8-11-22(12-9-15)19(24)16-5-3-6-16/h15-16H,3-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQKFHCLVJGYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide |
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